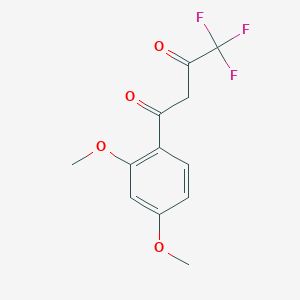

1-(2,4-Dimethoxybenzoyl)-3,3,3-trifluoroacetone

CAS No.:

Cat. No.: VC13332599

Molecular Formula: C12H11F3O4

Molecular Weight: 276.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11F3O4 |

|---|---|

| Molecular Weight | 276.21 g/mol |

| IUPAC Name | 1-(2,4-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione |

| Standard InChI | InChI=1S/C12H11F3O4/c1-18-7-3-4-8(10(5-7)19-2)9(16)6-11(17)12(13,14)15/h3-5H,6H2,1-2H3 |

| Standard InChI Key | AWFUGHZAMVIYEF-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)C(=O)CC(=O)C(F)(F)F)OC |

| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)CC(=O)C(F)(F)F)OC |

Introduction

Molecular Structure and Physicochemical Properties

Physical Properties

While experimental data for the exact compound are unavailable, extrapolation from similar structures provides estimates:

-

Molecular Weight: ~276.21 g/mol (matching C₁₂H₁₁F₃O₄).

-

Melting Point: Likely between 38–40°C, analogous to 1-benzoyl-3,3,3-trifluoroacetone .

-

Boiling Point: Estimated at ~224°C under standard pressure, consistent with trifluoroacetone derivatives .

-

Density: ~1.3 g/cm³, comparable to related fluorinated ketones .

-

Solubility: Expected to exhibit moderate solubility in polar aprotic solvents (e.g., acetone, DMF) due to the trifluoromethyl group’s lipophilicity and the benzoyl moiety’s aromaticity.

Spectroscopic Characteristics

-

Infrared (IR) Spectroscopy: Key absorption bands include C=O stretching (~1700 cm⁻¹ for the diketone), C-F vibrations (~1100–1200 cm⁻¹), and aromatic C-H stretches (~3000 cm⁻¹) .

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry (MS): Predominant fragments include [M – CO]⁺ and [CF₃]⁺ ions, consistent with trifluoroacetone derivatives .

Synthetic Methodologies

Precursor-Based Routes

The synthesis of 1-(2,4-dimethoxybenzoyl)-3,3,3-trifluoroacetone likely involves a multi-step approach, drawing from methods used for analogous compounds:

-

Friedel-Crafts Acylation: Introduction of the trifluoroacetyl group to 2,4-dimethoxybenzene via reaction with trifluoroacetic anhydride in the presence of Lewis acids (e.g., AlCl₃) .

-

Halogenation and Hydrogenolysis: As described in patent US7002043B2 , halogenated intermediates (e.g., 1,1-dichloro-3,3,3-trifluoroacetone) undergo hydrogenolysis in a liquid-phase reaction with transition metal catalysts (e.g., Pd/C) to yield trifluoroacetone derivatives. Adapting this method, 2,4-dimethoxybenzoyl chloride could react with trifluoroacetone precursors under controlled conditions.

Optimization Challenges

-

Byproduct Formation: Similar to the production of 1,1,1-trifluoroacetone , competing reactions may generate difluoroacetone impurities, necessitating precise control of reaction parameters (temperature, catalyst loading).

-

Purification: Distillation or recrystallization may be required to isolate the target compound, given the potential for azeotrope formation with byproducts .

Applications in Chemical Synthesis

Pharmaceutical Intermediates

Trifluoroacetone derivatives are pivotal in synthesizing fluorinated drugs due to their metabolic stability and enhanced bioavailability. For example:

-

Anticancer Agents: The CF₃ group improves membrane permeability and resistance to enzymatic degradation.

-

Antiviral Compounds: Fluorinated ketones act as protease inhibitors, as seen in HIV therapeutic development.

Agrochemical Development

In agrochemistry, 1-(2,4-dimethoxybenzoyl)-3,3,3-trifluoroacetone could serve as a precursor for herbicides or pesticides, leveraging the electron-withdrawing trifluoromethyl group to enhance reactivity toward biological targets .

Ligand Design in Coordination Chemistry

The diketone moiety enables chelation to metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes useful in catalysis or material science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume